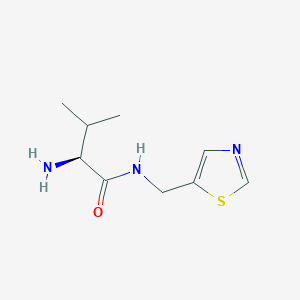

(S)-2-Amino-3-methyl-N-thiazol-5-ylmethyl-butyramide

Description

(S)-2-Amino-3-methyl-N-thiazol-5-ylmethyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the α-carbon of the amino group. The compound features a branched butyramide backbone with a 3-methyl substituent and an N-thiazol-5-ylmethyl group, which introduces a heterocyclic thiazole moiety.

According to CymitQuimica, the compound (Ref: 10-F086889) was previously available for research purposes but is currently listed as discontinued . Its synthesis and applications remain underexplored in publicly accessible literature, though its structural analogs suggest possible relevance in drug discovery pipelines targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(1,3-thiazol-5-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-6(2)8(10)9(13)12-4-7-3-11-5-14-7/h3,5-6,8H,4,10H2,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMFJYDSUYZLI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CN=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CN=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-thiazol-5-ylmethyl-butyramide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Attachment of the Butyramide Moiety: The butyramide moiety can be attached through amidation reactions involving butyric acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-thiazol-5-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-thiazol-5-ylmethyl-butyramide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-thiazol-5-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (S)-2-Amino-N,3-dimethyl-N-(thiazol-5-ylmethyl)butanamide

This compound (synonyms: ZINC79422175, AKOS027444218) shares a nearly identical backbone with the target molecule but differs in the substitution pattern on the amide nitrogen. Here, the nitrogen bears a dimethyl group instead of a single methyl group, altering steric and electronic properties. This modification may influence binding affinity to biological targets, such as enzymes or receptors, though specific pharmacological data are unavailable . Unlike the discontinued target compound, this analog is listed with five active suppliers, suggesting greater commercial accessibility .

Thiazole-Containing Pharmaceuticals: Nitazoxanide and 2-Amino-5-nitrothiazole

- Nitazoxanide (CAS 55981-09-4): A broad-spectrum antiparasitic and antiviral agent, nitazoxanide incorporates a nitro-thiazole core linked to a salicylate moiety. While both compounds share a thiazole ring, nitazoxanide’s additional nitro group and ester functionality distinguish its mechanism of action, which involves interference with pyruvate:ferredoxin oxidoreductase (PFOR) in parasites .

- 2-Amino-5-nitrothiazole (CAS 121-66-4): A simpler thiazole derivative lacking the branched amide chain, this compound is primarily used as a precursor in organic synthesis. Its nitro group enhances electrophilicity, making it reactive in coupling reactions, unlike the target compound’s amide functionality .

Complex Thiazolylmethyl Derivatives

describes highly complex molecules such as Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate. However, their structural complexity contrasts sharply with the relative simplicity of the target compound, likely limiting direct comparability in applications .

Comparative Analysis Table

Biological Activity

(S)-2-Amino-3-methyl-N-thiazol-5-ylmethyl-butyramide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.30 g/mol. The compound features a thiazole ring, an amino group, and a butyramide moiety, which are critical for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in lipid metabolism. Research indicates that it acts as an inhibitor of fatty acid-binding proteins (FABPs), which play essential roles in lipid transport and cellular signaling pathways. By modulating the activity of FABPs, this compound may influence metabolic processes related to obesity and diabetes.

Antimicrobial and Anticancer Properties

The presence of the thiazole moiety in this compound contributes to its potential antimicrobial and anticancer activities. Thiazole derivatives are known for their diverse pharmacological properties, including inhibition of cell proliferation in various cancer cell lines.

Inhibition of Fatty Acid-Binding Proteins

Recent studies have highlighted the role of this compound as a significant inhibitor of FABPs. This inhibition can lead to alterations in lipid metabolism, making it a candidate for therapeutic interventions in metabolic disorders.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Inhibits growth in multiple cancer cell lines. |

| FABP Inhibition | Modulates lipid metabolism by inhibiting fatty acid-binding proteins. |

| Potential Therapeutic Uses | Targeting obesity and diabetes through metabolic modulation. |

Case Studies

- In Vitro Studies on Cancer Cells : A study investigated the effects of this compound on colon cancer cells, demonstrating significant inhibition of cell proliferation at concentrations ranging from 500 nM to 50 µM. The compound was compared to known anticancer agents, showing promising results in enhancing apoptosis in cancer cells .

- Metabolic Disorder Models : In animal models simulating metabolic disorders, administration of this compound resulted in improved lipid profiles and decreased body weight gain compared to control groups, indicating its potential efficacy in treating conditions like obesity and diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.